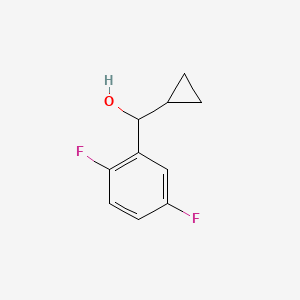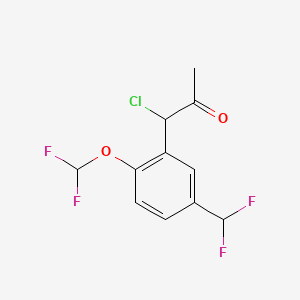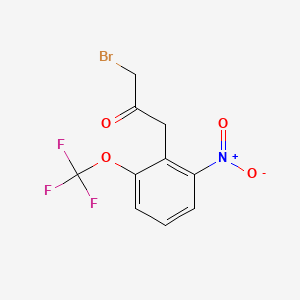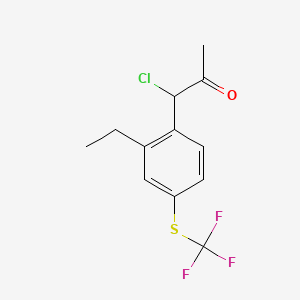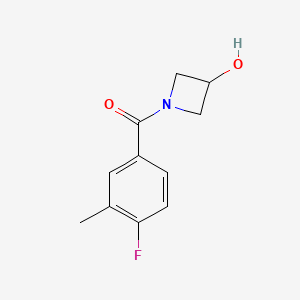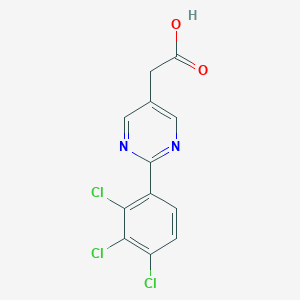
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid is a heterocyclic compound that contains both a pyrimidine ring and a phenyl ring substituted with three chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the condensation of 2,3,4-trichlorobenzaldehyde with a suitable pyrimidine derivative. One common method involves the reaction of 2,3,4-trichlorobenzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide, followed by oxidation to form the desired acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The compound’s binding to the active site of the enzyme can inhibit its activity, leading to antiproliferative effects on cancer cells . Additionally, the compound may interact with other molecular pathways involved in inflammation and cell signaling .
類似化合物との比較
Similar Compounds
- 2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid
- 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid
- 2-(2,3,4-Trichlorophenyl)pyrimidine-4-acetic acid
Uniqueness
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the pyrimidine ring also contributes to its distinct properties compared to other similar compounds .
特性
分子式 |
C12H7Cl3N2O2 |
|---|---|
分子量 |
317.6 g/mol |
IUPAC名 |
2-[2-(2,3,4-trichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-8-2-1-7(10(14)11(8)15)12-16-4-6(5-17-12)3-9(18)19/h1-2,4-5H,3H2,(H,18,19) |
InChIキー |
JIUNLYMLYWSALQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C2=NC=C(C=N2)CC(=O)O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



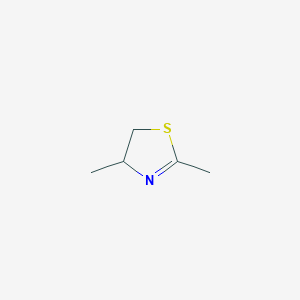
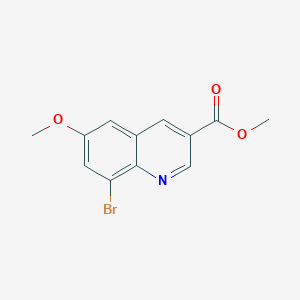
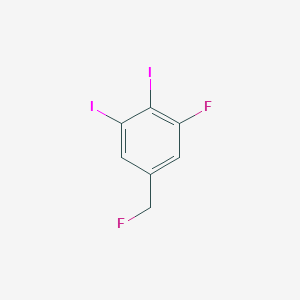

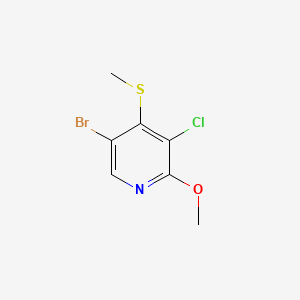

![Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14036477.png)
